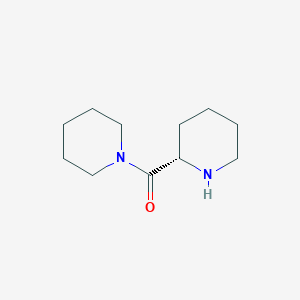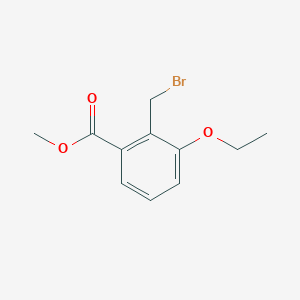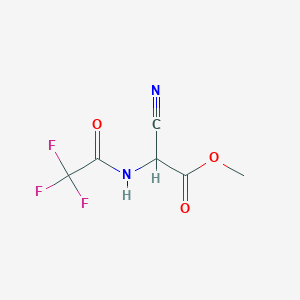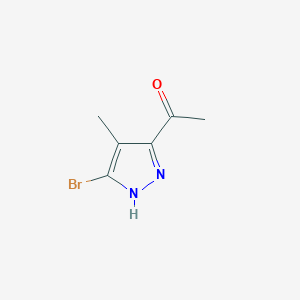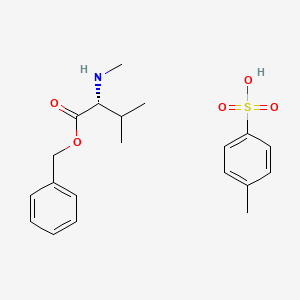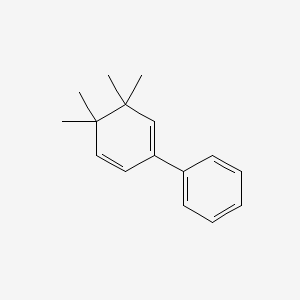
5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4-Tetramethylbiphenyl is an organic compound with the molecular formula C₁₆H₁₈ It is a derivative of biphenyl, where four methyl groups are substituted at the 3, 3’, 4, and 4’ positions of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,3,4,4-Tetramethylbiphenyl involves the dimerization of o-xylene using a Grignard reagent in the presence of copper chloride . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 3,3,4,4-Tetramethylbiphenyl may involve more scalable processes, such as catalytic hydrogenation or other advanced organic synthesis techniques. These methods are designed to produce large quantities of the compound efficiently while maintaining quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4-Tetramethylbiphenyl can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various halogenating agents and catalysts can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyltetracarboxylic dianhydride .
Wissenschaftliche Forschungsanwendungen
3,3,4,4-Tetramethylbiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its potential use in drug development and as a component in pharmaceutical formulations is ongoing.
Wirkmechanismus
The mechanism by which 3,3,4,4-Tetramethylbiphenyl exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its oxidation by manganese oxide nanoparticles is triggered by organic acids or aldehydes, leading to electron transfer processes that result in the formation of oxidation products . This mechanism is pH-dependent and can be inhibited by certain conditions, such as the presence of hydrogen peroxide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’,5,5’-Tetramethylbiphenyl: Another derivative of biphenyl with methyl groups at different positions.
3,4,3’,4’-Tetramethylbiphenyl: A closely related compound with a slightly different substitution pattern.
Uniqueness
3,3,4,4-Tetramethylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other methylated biphenyls. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C16H20 |
|---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
5,5,6,6-tetramethyl-2-phenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C16H20/c1-15(2)11-10-14(12-16(15,3)4)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI-Schlüssel |
VYYBNGLSONWPOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(=CC1(C)C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


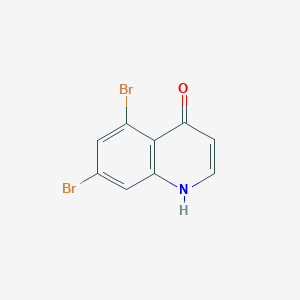
![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
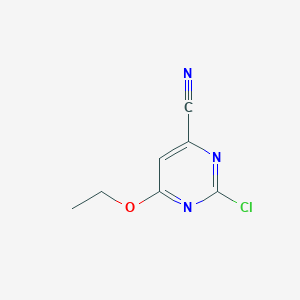


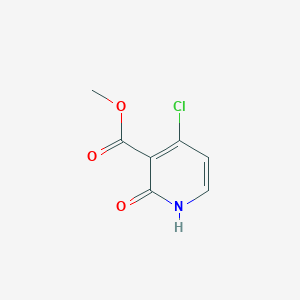
![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)
